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Compound of Interest

Compound Name: Wdr5-IN-8

Cat. No.: B12373487

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wdr5-IN-8 is a potent and specific small molecule inhibitor of WD repeat-containing protein 5
(WDR5).[1][2] WDRS5 is a crucial scaffolding protein that plays a central role in epigenetic
regulation and oncogenesis. It is a core component of several protein complexes, most notably
the Mixed Lineage Leukemia (MLL) and SET1 histone methyltransferase (HMT) complexes,
which are responsible for the methylation of histone H3 at lysine 4 (H3K4), a key mark for
active gene transcription.[3][4] Additionally, WDR5 is known to interact with the oncoprotein
MY C, facilitating its recruitment to chromatin and subsequent activation of target genes
involved in cell proliferation and tumorigenesis.[5][6][7]

Wdr5-IN-8 exerts its inhibitory effect by binding to the "WIN" (WDR5-Interaction) site on the
WDRS5 protein. This binding event competitively disrupts the interaction between WDRS5 and its
binding partners that contain a WIN motif, such as MLL.[3][4] By blocking this interaction,
Wdr5-IN-8 effectively inhibits the assembly and enzymatic activity of the MLL/SET1 complexes,
leading to a reduction in H3K4 methylation and the downregulation of oncogenic gene
expression. This mechanism of action makes Wdr5-IN-8 a valuable tool for studying the
biological functions of WDR5 and a potential therapeutic agent for cancers dependent on
WDRS5 activity, particularly acute leukemias.[1][2]

Physicochemical Properties
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Property Value Reference

IC50 15.5 nM [1]12]

Molecular Formula C29H29CIN4O2 MedChemExpress
Molecular Weight 501.02 g/mol MedChemExpress
Appearance Crystalline solid MedChemExpress
Solubility Soluble in DMSO MedChemExpress

Data Presentation
In Vitro Activity of WDR5 WIN Site Inhibitors

The following table summarizes the inhibitory activities of various WDR5 WIN site inhibitors,
including compounds with similar mechanisms of action to Wdr5-IN-8, across different cancer
cell lines. This data provides a comparative context for the expected efficacy of Wdr5-IN-8.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.medchemexpress.com/wdr5-in-8.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6011590/
https://www.benchchem.com/product/b12373487?utm_src=pdf-body
https://www.benchchem.com/product/b12373487?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

. Cancer IC50/GI50/K
Compound Cell Line Assay Type Reference
Type d
Human Acute ) )
] Acute Proliferation IC50: 15.5
Wdr5-IN-8 Leukemia ) [1112]
] Leukemia Assay nM
Cell Lines
Acute _ _
) Proliferation GI50: <50
OICR-9429 MV4;11 Myeloid [8]
_ Assay nM
Leukemia
Acute
] Proliferation GI50: <50
OICR-9429 MOLM-13 Myeloid [9]
] Assay nM
Leukemia
OICR-9429 HCT116 Colon Cancer  Cell Viability IC50: ~10 uM  [2]
OICR-9429 SW620 Colon Cancer  Cell Viability IC50: ~1 uM [2]
OICR-9429 RKO Colon Cancer  Cell Viability IC50: ~5 uM [2]
_ o IC50: 0.4 -
C16 GBM CSCs Glioblastoma  Cell Viability [5]
6.6 uM
] o IC50: ~1-10
MM-102 GBM CSCs Glioblastoma  Cell Viability M [3]
M
o . o IC50: ~1-10
Piribedil GBM CSCs Glioblastoma  Cell Viability M [3]
H

Note: Data for OICR-9429, C16, MM-102, and Piribedil are included to provide a broader
understanding of the activity of WDR5 WIN site inhibitors in various cancer models.

Signaling Pathways
WDR5-MLL Signaling Pathway
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WDR5-MYC Signaling Pathway
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Experimental Protocols
Cell Viability Assay (CCK-8)

This protocol is for determining the effect of Wdr5-IN-8 on the proliferation of cancer cell lines.
Materials:

e Cancer cell lines (e.g., MV4;11, MOLM-13)

o Complete culture medium

e Wdr5-IN-8

e DMSO (vehicle control)

o 96-well plates

e Cell Counting Kit-8 (CCK-8)

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of complete
culture medium.

e Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO-.

» Prepare serial dilutions of Wdr5-IN-8 in complete culture medium. A final concentration
range of 1 nM to 10 uM is recommended. Prepare a vehicle control with the same final
concentration of DMSO.
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e Add 100 pL of the diluted Wdr5-IN-8 or vehicle control to the respective wells.
 Incubate the plate for 72 hours at 37°C.

e Add 10 pL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
o Measure the absorbance at 450 nm using a microplate reader.

o Calculate the cell viability as a percentage of the vehicle-treated control and determine the
IC50 value using appropriate software (e.g., GraphPad Prism).

Co-Immunoprecipitation (Co-IP) to Assess WDR5-MLL
Interaction

This protocol is to determine if Wdr5-IN-8 disrupts the interaction between WDR5 and MLL1.

Materials:

Cells expressing endogenous or tagged WDR5 and MLL1

 Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
e Wdr5-IN-8

e DMSO

» Anti-WDRS5 antibody or anti-tag antibody

e Protein A/G magnetic beads

e Wash buffer

 Elution buffer

o SDS-PAGE and Western blot reagents

e Anti-MLL1 antibody

¢ Anti-WDR5 antibody
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Procedure:

Treat cells with the desired concentration of Wdr5-IN-8 or DMSO for 4-24 hours.

o Lyse the cells in lysis buffer and quantify the protein concentration.

e Incubate 500-1000 ug of protein lysate with the anti-WDR5 antibody overnight at 4°C with
gentle rotation.

e Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
e Wash the beads three times with wash buffer.
o Elute the protein complexes from the beads using elution buffer.

e Analyze the eluates by SDS-PAGE and Western blotting using anti-MLL1 and anti-WDR5
antibodies. A decrease in the MLL1 signal in the Wdr5-IN-8 treated sample compared to the
DMSO control indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChlP)

This protocol is to investigate the effect of Wdr5-IN-8 on the recruitment of WDRS5 to the
promoter regions of its target genes.

Materials:

o Cells treated with Wdr5-IN-8 or DMSO
o Formaldehyde (for cross-linking)

e Glycine

e ChIP lysis buffer

e Sonication equipment

e Anti-WDRS5 antibody

 IgG control antibody
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Protein A/G magnetic beads

ChlIP wash buffers

Elution buffer

RNase A and Proteinase K

DNA purification kit

gPCR reagents and primers for target gene promoters (e.g., HOXA9, MYC target genes)

Procedure:

Treat cells with Wdr5-IN-8 or DMSO for the desired time.

Cross-link proteins to DNA with 1% formaldehyde.

Quench the reaction with glycine.

Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.

Incubate the sheared chromatin with anti-WDR5 antibody or IgG control overnight at 4°C.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Wash the beads with a series of ChlP wash buffers.

Elute the complexes and reverse the cross-links.

Treat with RNase A and Proteinase K.

Purify the DNA.

Perform qPCR to quantify the enrichment of target gene promoters. A decrease in
enrichment in the Wdr5-IN-8 treated sample indicates displacement of WDR5 from the
chromatin.
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Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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